molecular formula C13H15NO4 B2871892 N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide CAS No. 2180010-56-2

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide

Cat. No.: B2871892
CAS No.: 2180010-56-2
M. Wt: 249.266
InChI Key: HYCGWZUVQIPAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide (CAS 2180010-56-2) is a furan-based synthetic compound with the molecular formula C 13 H 15 NO 4 and a molecular weight of 249.26 g/mol . This chemical features a unique structure incorporating a 2-methoxyacetamide group linked to a bis-furan ethyl backbone. Furan derivatives are increasingly valuable in medicinal and synthetic chemistry as versatile building blocks. They are frequently investigated for their potential biological activities and are common structural motifs in the development of novel therapeutic agents . Research into similar furan-containing compounds has shown their relevance in various fields, including the study of enzyme inhibition and the synthesis of complex molecules with potential anticancer and antimicrobial properties . Furthermore, methodologies such as lipase-catalyzed chemoselective acylation have been established for related furfurylamine structures, highlighting the broader interest in sustainable synthetic routes for such amides . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGWZUVQIPAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the furan rings. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxyacetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of acetamide derivatives is vast. Below, N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide is compared to three categories of analogs: pharmaceutical impurities, pesticide chemicals, and aromatic-substituted acetamides.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Applications/Context Evidence ID
This compound Acetamide 2-Methoxy, bis(furan-2-yl)ethyl Hypothetical pharmaceutical/agrochemical N/A
Ranitidine complex nitroacetamide Acetamide Nitro, furan-2-yl, sulphanyl ethyl chain Pharmaceutical impurity
Alachlor Chloroacetamide Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide
N-[3-(bis(2-cyanoethyl)amino)phenyl]acetamide Acetamide Bis(2-cyanoethyl)amino, phenyl Specialty chemical intermediate

Pharmaceutical Impurities

  • Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide): Shares a furan moiety and acetamide core with the target compound. However, its nitro group and sulphanyl ethyl linkage distinguish it structurally and functionally.
  • Ranitidine Amino Alcohol Hemifumarate: Contains a furan methanol group but lacks the bis-furan substitution and methoxyacetamide backbone. Highlights the importance of furan derivatives in H2 antagonist synthesis .

Pesticide Chemicals

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with a methoxymethyl group and aromatic substitution. While structurally distinct from the target compound, the shared acetamide core and alkoxy groups suggest overlapping synthetic strategies or modes of action (e.g., inhibition of fatty acid elongation in plants) .
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Features a propoxyethyl chain instead of methoxy, emphasizing how alkoxy chain length influences herbicidal activity .

Aromatic-Substituted Acetamides

  • N-[3-(bis(2-cyanoethyl)amino)phenyl]acetamide: Demonstrates the versatility of acetamide derivatives in incorporating cyanoethyl groups for specialized applications, such as dye intermediates or polymer precursors. Contrasts with the target compound’s furan-based substitution .
  • N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide: Contains a methoxy group and dipropylamino substituent, underscoring the role of amino and alkoxy groups in modulating bioavailability or reactivity .

Research Findings and Implications

  • Structural Uniqueness : The bis-furan ethyl group in this compound is rare among documented acetamides. This motif may confer π-π stacking interactions or enhanced metabolic stability compared to phenyl or alkyl-substituted analogs .
  • Functional Group Synergy : The combination of methoxy and furan groups could balance lipophilicity and hydrogen-bonding capacity, a feature critical in drug design for optimizing membrane permeability .
  • Potential Applications: Analogous compounds suggest possible roles as enzyme inhibitors (pharmaceuticals) or selective herbicides, though empirical data are needed to confirm these hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.